Pigment Red 31
Overview
Description
Pigment Red 31, also known as this compound, is an organic azo dye used as a colorant and pigment in various applications. It is known for its excellent light fastness, heat resistance, and vibrant red hue. This compound is widely used in industries such as printing, plastics, and coatings due to its stability and color properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pigment Red 31 is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process involves the preparation of diazo liquid and coupling liquid, followed by the coupling reaction and post-treatment. The reaction conditions typically include maintaining low temperatures to ensure the stability of the diazo compound .
Industrial Production Methods
In industrial production, the synthesis of this compound involves the use of advanced technologies such as microreactors to control the particle size and crystal structure of the pigment. This ensures consistent color strength and solvent resistance. The pigment is usually produced in solid form, either as colloidal dispersions or dry powders .
Chemical Reactions Analysis
Types of Reactions
Pigment Red 31 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the azo bond, affecting the pigment’s stability and color.
Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various substituents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of C.I. This compound, which may have different shades and properties depending on the specific reaction conditions .
Scientific Research Applications
Pigment Red 31 has a wide range of scientific research applications, including:
Chemistry: Used as an analytical reagent due to its fluorescent properties when interacting with certain materials.
Biology: Employed in biological staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the production of inks, coatings, and plastics due to its excellent color properties and stability
Mechanism of Action
The mechanism of action of Pigment Red 31 involves its interaction with light, leading to the absorption and reflection of specific wavelengths, which gives it its characteristic red color. The molecular targets include the aromatic rings and azo bonds, which are responsible for the pigment’s stability and color properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pigment Red 31 include:
C.I. Pigment Red 122: Known for its magenta hue and used in similar applications.
C.I. Pigment Red 531: Used in printing inks and coatings with slightly different color properties.
C.I. Pigment Red 177: Known for its bright red color and used in high-performance applications
Uniqueness
This compound is unique due to its excellent light fastness, heat resistance, and vibrant red hue. It offers superior stability and color properties compared to other similar compounds, making it a preferred choice in various industrial applications .
Properties
IUPAC Name |
3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N5O6/c1-42-27-15-14-20(30(38)32-21-9-3-2-4-10-21)17-26(27)34-35-28-24-13-6-5-8-19(24)16-25(29(28)37)31(39)33-22-11-7-12-23(18-22)36(40)41/h2-18,37H,1H3,(H,32,38)(H,33,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZGTQYOWXFUNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064365 | |
Record name | C.I. Pigment Red 31 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6448-96-0 | |
Record name | Pigment Red 31 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6448-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Pigment Red 31 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006448960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-N-(3-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Red 31 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[5-(anilino)carbonyl-2-methoxyphenyl]azo]-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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